molecular formula C17H14N2O5 B2630798 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide CAS No. 735302-19-9

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide

Cat. No.: B2630798
CAS No.: 735302-19-9
M. Wt: 326.308
InChI Key: XPMYHMGKFILHTK-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide is a complex organic compound with a unique structure that includes both isoindoline and benzamide moieties

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide interacts with NUDT5 at a molecular level, blocking its function and thereby disrupting hormone signaling in breast cancer cells . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide, showed the highest molecular binding energy, indicating a strong interaction with NUDT5 .

Biochemical Pathways

The inhibition of NUDT5 by N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide affects the biochemical pathways related to hormone signaling in breast cancer cells . This disruption can lead to a decrease in the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability .

Result of Action

The result of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide’s action is a decrease in the proliferation of MCF7 cells . This is due to the compound’s inhibition of NUDT5, which disrupts hormone signaling in these cells .

Action Environment

The action of N-(1,3-dioxoisoindolin-4-yl)-2,3-dimethoxybenzamide can be influenced by various environmental factors. For instance, the compound was synthesized using water as an environmentally friendly solvent . This suggests that the compound’s action, efficacy, and stability could potentially be affected by the solvent used in its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide typically involves the cyclization and acetylation of precursor compounds. One common method includes the reaction of 3-aminophthalic anhydride with 2,3-dimethoxybenzoyl chloride under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline derivatives and benzamide derivatives. Examples are:

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • N-(2-naphthalen-1-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Uniqueness

What sets N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dimethoxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-12-8-4-6-10(14(12)24-2)16(21)18-11-7-3-5-9-13(11)17(22)19-15(9)20/h3-8H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMYHMGKFILHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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